8-(4-fluoro-2-methylbenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane
Description
This compound belongs to the 8-azabicyclo[3.2.1]octane (tropane) class, characterized by a bicyclic framework with a sulfonyl group at the 8-position and a 1,2,3-triazole substituent at the 3-position. The 4-fluoro-2-methylbenzenesulfonyl moiety introduces steric and electronic modifications that influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
8-(4-fluoro-2-methylphenyl)sulfonyl-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O2S/c1-11-8-12(17)2-5-16(11)24(22,23)21-13-3-4-14(21)10-15(9-13)20-7-6-18-19-20/h2,5-8,13-15H,3-4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJAQXZKNXELIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2C3CCC2CC(C3)N4C=CN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-fluoro-2-methylbenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile under thermal or catalytic conditions.
Introduction of the Triazole Ring: The 1H-1,2,3-triazole moiety is often introduced via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. This step requires an alkyne and an azide precursor.
Sulfonylation: The final step involves the sulfonylation of the bicyclic core with 4-fluoro-2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced sulfonyl derivatives.
Substitution: Halogenated or nitrated aromatic derivatives.
Scientific Research Applications
The compound 1-(1-((4-fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is a complex organic molecule featuring a sulfonyl group, a pyrrolidine ring, and a triazole ring. It has the molecular formula and a molecular weight of 310.35 g/mol. The PubChem CID for this compound is 90259789 .
Chemical Reactions
The compound undergoes several chemical reactions:
- Oxidation: Forms sulfone derivatives using reagents like potassium permanganate or hydrogen peroxide.
- Reduction: Converts the sulfonyl group to a sulfoxide or sulfide using agents such as lithium aluminum hydride.
These reactions typically involve organic solvents (e.g., dichloromethane, ethanol) and catalysts (e.g., palladium on carbon) under specific temperature and pressure settings.
Scientific Research Applications
1-(1-((4-fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole has diverse applications in scientific research:
- Chemistry: Used as a building block for synthesizing complex molecules and materials.
- Biology: Employed in studying enzyme inhibition and protein-ligand interactions.
- Medicine: Potential therapeutic uses, such as an anti-inflammatory or anticancer agent.
- Industry: Used in developing new materials with specific properties like polymers and coatings.
Biological Activities
The compound exhibits several biological activities:
- Enzyme Inhibition: The sulfonyl group interacts with enzyme active sites, inhibiting metabolic enzymes.
- Molecular Interactions: The triazole ring engages in hydrogen bonding and π-π interactions, enhancing binding to target proteins and modulating biological pathways.
- Anticancer Activity: Triazole derivatives exhibit cytotoxicity against cancer cell lines like HCT116 and MCF-7, inducing apoptosis through increased reactive oxygen species (ROS) levels and mitochondrial membrane potential disruption.
Comparison to Similar Compounds
1-(1-((4-fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole can be compared to similar compounds:
- 4-((1-((4-fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine: Similar sulfonyl-pyrrolidine structure but with a pyridine ring instead of a triazole ring.
- N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide: Features a similar fluorinated phenyl group but includes a boron-containing moiety.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, while the sulfonyl group can participate in electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations on the Sulfonyl Group
The sulfonyl group at the 8-position is critical for target engagement. Comparisons include:
Key Findings :
- Methoxy groups (e.g., in ) may enhance solubility and metabolic stability compared to the target compound’s methyl group.
Heterocyclic Modifications at the 3-Position
The triazole ring’s position and substitution pattern significantly affect binding affinity and selectivity:
Key Findings :
- Benzothiophene-carbonyl () introduces aromatic bulk, which may interfere with binding pocket interactions.
Comparison with Tropane-Based DAT Inhibitors
The target compound shares structural motifs with clinically relevant DAT inhibitors:
Key Findings :
- The triazole in the target compound may mimic the steric profile of WIN35,428’s ester group but with altered electronic properties.
- Sulfonyl groups (as in the target) are less common in DAT inhibitors compared to carbonyl or ester moieties, suggesting a novel binding mode.
Physicochemical and Pharmacokinetic Predictions
Using data from analogs:
- Molecular Weight : Estimated ~400–410 g/mol (similar to ), within BBB permeability limits.
- pKa : Predicted ~2.8 (from ), favoring ionization at physiological pH, which may limit CNS penetration unless actively transported.
- Solubility : The 4-fluoro-2-methylbenzenesulfonyl group likely reduces solubility compared to methoxy-substituted analogs (e.g., ).
Biological Activity
The compound 8-(4-fluoro-2-methylbenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a derivative of the azabicyclo[3.2.1]octane scaffold, which has garnered attention in medicinal chemistry due to its structural similarity to bioactive alkaloids and its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The azabicyclo[3.2.1]octane framework provides a rigid structure that can enhance binding affinity to various biological targets. The incorporation of the 4-fluoro-2-methylbenzenesulfonyl and triazole groups is expected to modulate its pharmacokinetic properties and receptor interactions. The mechanism of action typically involves interaction with neurotransmitter transporters and receptors, akin to other compounds in this class.
Biological Activity Overview
Research has demonstrated that azabicyclo[3.2.1]octane derivatives exhibit a variety of biological activities, including:
- Dopamine Transporter (DAT) Inhibition : Compounds similar to the target molecule have shown significant binding affinity for DAT, which is crucial for the treatment of neurological disorders like Parkinson's disease .
- Serotonin Transporter (SERT) Selectivity : Some derivatives display selectivity for SERT over DAT, suggesting potential applications in treating depression and anxiety disorders .
- N-acylethanolamine-hydrolyzing acid amidase (NAAA) Inhibition : A related class of compounds has been identified as potent NAAA inhibitors, which play a role in managing inflammatory responses by preserving endogenous palmitoylethanolamide (PEA) .
Case Studies
Several studies have investigated the biological activity of azabicyclo[3.2.1]octane derivatives:
- Dopamine Transporter Affinity Study :
- NAAA Inhibition Research :
- ELOVL6 Inhibitor Development :
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the azabicyclo[3.2.1]octane core significantly affect biological activity:
| Compound | Modification | DAT Affinity | SERT Affinity | NAAA Inhibition |
|---|---|---|---|---|
| 22e | Cyclopropylmethyl group | High | Low | Not tested |
| 50 | Pyrazole sulfonamide | Moderate | Moderate | Low (IC50 = 0.042 μM) |
| 39 | Endo-substituted | High | Moderate | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
